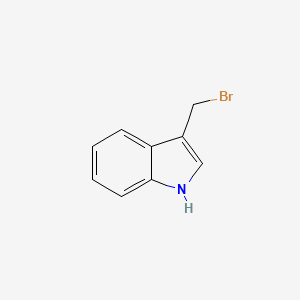

3-(bromomethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGPANPABBVZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461940 | |

| Record name | 3-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50624-64-1 | |

| Record name | 3-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Bromomethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1H-indole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its indole core is a common motif in a vast array of biologically active molecules and pharmaceuticals.[1] The presence of a reactive bromomethyl group at the C3 position makes it a valuable intermediate for the introduction of various functional groups, enabling the synthesis of a diverse range of indole derivatives. This guide provides a comprehensive overview of the chemical properties, reactivity, and potential biological significance of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [2] |

| Molecular Weight | 210.07 g/mol | [2] |

| Melting Point | 230 °C (decomposition) | [3] |

| Boiling Point | 340.8 ± 17.0 °C (Predicted) | [3] |

| pKa | 16.49 ± 0.30 (Predicted) | [3] |

| Solubility | No quantitative experimental data available. Generally soluble in polar organic solvents like DMF and DMSO. | |

| Appearance | Not specified in available literature. | |

| Stability | Indole derivatives are generally sensitive to light and air. The bromomethyl group can be labile, particularly in the presence of nucleophiles or bases. It is recommended to store under an inert atmosphere at 2-8°C. | [3] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of substituents at the 3-position of the indole ring.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a diverse range of nucleophiles, including amines, azides, cyanides, and thiolates. This reactivity is central to its utility in the synthesis of more complex indole derivatives.

References

- 1. 3-(Bromomethyl)-1-methyl-1H-indole | C10H10BrN | CID 20720114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H8BrN | CID 11310326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(bromomethyl)-1H-indole, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic methodology, including a step-by-step experimental protocol. Furthermore, it compiles essential characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), presented in a clear and accessible format to aid researchers in the successful preparation and identification of this compound.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The functionalization of the indole scaffold is a key strategy in the development of new therapeutic agents. This compound, in particular, serves as a versatile intermediate, enabling the introduction of various functionalities at the C3-position of the indole ring through nucleophilic substitution of the reactive bromomethyl group. Its utility in the synthesis of novel drug candidates underscores the importance of reliable and well-characterized synthetic routes.

Synthesis of this compound

The most common and direct approach for the synthesis of this compound is the bromination of the corresponding alcohol, indole-3-methanol (also known as indole-3-carbinol). This transformation can be effectively achieved using various brominating agents.

Synthetic Pathway

The synthesis proceeds via a one-step bromination of indole-3-methanol. This reaction typically employs a phosphorus-based brominating agent such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (TPP). The general transformation is depicted below:

Caption: General synthetic scheme for this compound.

Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

This protocol details a representative procedure for the synthesis of this compound from indole-3-methanol using phosphorus tribromide.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| Indole-3-methanol | C₉H₉NO | 147.17 |

| Phosphorus tribromide | PBr₃ | 270.69 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure:

-

A solution of indole-3-methanol (1.0 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Phosphorus tribromide (0.4 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide key physical and spectroscopic data.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈BrN[1] |

| Molecular Weight | 210.07 g/mol [1] |

| Appearance | Off-white to light brown solid |

| Melting Point | 98-101 °C |

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Caption: Workflow from synthesis to characterization.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H | |

| ~7.70 | d | 1H | Ar-H | |

| ~7.40 | d | 1H | Ar-H | |

| ~7.25-7.15 | m | 2H | Ar-H | |

| ~7.20 | s | 1H | C2-H | |

| 4.75 | s | 2H | -CH₂Br |

| ¹³C NMR | δ (ppm) | Assignment |

| ~136.0 | C7a | |

| ~128.5 | C3a | |

| ~123.0 | C2 | |

| ~122.5 | C5 | |

| ~120.0 | C6 | |

| ~119.0 | C4 | |

| ~111.5 | C7 | |

| ~109.0 | C3 | |

| ~28.0 | -CH₂Br |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom is distinctly indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺²+2 peaks with nearly equal intensity).

| Mass Spectrometry (EI) | |

| Molecular Ion [M]⁺ | m/z 209/211 |

| Key Fragments | m/z 130 ([M-Br]⁺) |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Infrared (IR) | Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch | |

| ~3100-3000 | Ar C-H stretch | |

| ~1600, 1450 | C=C stretch (aromatic) | |

| ~1220 | C-N stretch | |

| ~600 | C-Br stretch |

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of this compound via the bromination of indole-3-methanol. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers, facilitating the efficient and accurate preparation of this important synthetic intermediate. The availability of well-documented procedures and data is crucial for advancing research and development in medicinal chemistry and related fields.

References

Spectroscopic and Synthetic Profile of 3-(bromomethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic approaches for 3-(bromomethyl)-1H-indole, a key intermediate in the development of various pharmaceutical agents. Due to the inherent reactivity of this compound, this document also includes data and protocols for closely related and more stable analogues, offering valuable insights for its synthesis and characterization.

Spectroscopic Data

The direct acquisition and reporting of comprehensive spectroscopic data for isolated this compound are limited in publicly available literature, likely due to its instability. However, based on the analysis of closely related indole derivatives, a predictive summary of its key spectroscopic features can be compiled. The following tables present the expected data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | br s | - | N-H |

| ~7.70 | d | ~7.9 | H-4 |

| ~7.40 | d | ~8.1 | H-7 |

| ~7.25 | t | ~7.6 | H-6 |

| ~7.15 | t | ~7.5 | H-5 |

| ~7.30 | s | - | H-2 |

| ~4.80 | s | - | -CH₂Br |

Solvent: CDCl₃. Predicted data is based on the analysis of various 3-substituted indoles.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~136.5 | C-7a |

| ~128.0 | C-3a |

| ~124.0 | C-2 |

| ~122.5 | C-6 |

| ~120.0 | C-5 |

| ~119.5 | C-4 |

| ~111.5 | C-7 |

| ~110.0 | C-3 |

| ~25.0 | -CH₂Br |

Solvent: CDCl₃. Predicted data is based on the analysis of various 3-substituted indoles.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1620, 1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1420 | Medium | C-H Bend (in-plane) |

| ~1240 | Medium | C-N Stretch |

| ~740 | Strong | C-H Bend (out-of-plane) |

| ~600 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 211/209 | ~50 / ~50 | [M]⁺ (presence of Br isotope pattern) |

| 130 | 100 | [M - Br]⁺ |

| 103 | Variable | [M - Br - HCN]⁺ |

| 77 | Variable | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Experimental Protocols

A common strategy to handle the reactivity of this compound is to protect the indole nitrogen, for instance, with a phenylsulfonyl group. The following protocol details the synthesis of a more stable, N-protected analogue, 3-(bromomethyl)-1-(phenylsulfonyl)-1H-indole. This procedure provides a foundational method that can be adapted for various synthetic applications.

Synthesis of 3-(bromomethyl)-1-(phenylsulfonyl)-1H-indole

Materials:

-

3-methyl-1-(phenylsulfonyl)-1H-indole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Methanol

Procedure:

-

A solution of 3-methyl-1-(phenylsulfonyl)-1H-indole (1.0 equivalent) in anhydrous carbon tetrachloride is prepared in a round-bottom flask.

-

N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) are added to the solution.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude material is purified by recrystallization from a suitable solvent system (e.g., methanol) to afford pure 3-(bromomethyl)-1-(phenylsulfonyl)-1H-indole.

Workflow and Pathway Visualizations

The following diagrams illustrate the key logical and experimental workflows discussed in this guide.

Caption: Synthetic workflow for the preparation of 3-(bromomethyl)-1-(phenylsulfonyl)-1H-indole.

An In-depth Technical Guide to 3-Bromomethylindole (CAS 50624-64-1): Properties, Hazards, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromomethylindole (CAS 50624-64-1), a reactive indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, potential hazards, and plausible biological mechanisms of action, with a focus on its role as a potential anti-cancer agent. The information is supported by detailed experimental protocols for its synthesis and analysis, and visual diagrams to illustrate its molecular interactions and experimental workflows. As a reactive alkylating agent, 3-Bromomethylindole offers a scaffold for the synthesis of a variety of biologically active compounds. Its structural similarity to known inhibitors of critical cell signaling pathways, such as the NF-κB pathway, suggests its potential as a modulator of cellular processes involved in inflammation and cancer.

Chemical and Physical Properties

3-Bromomethylindole is a solid indole derivative. Its key physicochemical properties, computed from various sources, are summarized in the table below for easy reference.[1]

| Property | Value | Source |

| CAS Number | 50624-64-1 | PubChem[1] |

| Molecular Formula | C₉H₈BrN | PubChem[1] |

| Molecular Weight | 210.07 g/mol | PubChem[1] |

| IUPAC Name | 3-(bromomethyl)-1H-indole | PubChem[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CBr | PubChem[1] |

| InChI Key | BVGPANPABBVZHT-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | 97-99 °C (for the closely related 3-(2-Bromoethyl)indole) | Sigma-Aldrich[2] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 208.98401 Da | PubChem[1] |

| Monoisotopic Mass | 208.98401 Da | PubChem[1] |

| Topological Polar Surface Area | 15.8 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Hazards and Safety Information

As a brominated organic compound, 3-Bromomethylindole is expected to be a reactive and potentially hazardous substance. The following hazard information is based on data for the closely related compound 3-Bromo-1-methyl-1H-indole.[3] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Warning: Harmful if swallowed (H302) | P264, P270, P301+P317, P330, P501 |

| Acute Toxicity, Dermal | Warning: Harmful in contact with skin (H312) | P280, P302+P352, P317, P321, P362+P364, P501 |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) | P264, P280, P302+P352, P321, P332+P317, P362+P364 |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) | P264, P280, P305+P351+P338, P337+P317 |

| Acute Toxicity, Inhalation | Warning: Harmful if inhaled (H332) | P261, P271, P304+P340, P317, P501 |

| Specific target organ toxicity, single exposure | Warning: May cause respiratory irritation (H335) | P261, P271, P304+P340, P319, P403+P233, P405, P501 |

Biological Activity and Potential Mechanism of Action

While direct studies on 3-Bromomethylindole are limited, extensive research on closely related indole compounds, particularly 3-(2-bromoethyl)-indole (BEI-9), provides strong evidence for its potential biological activity as an anti-cancer agent.[4][5] The primary mechanism of action is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[6] Indole derivatives have been shown to inhibit this pathway at multiple levels.[6] BEI-9, a structural analog of 3-Bromomethylindole, has been demonstrated to inhibit both basal and TNFα-induced NF-κB activation in colon cancer cells.[4] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] By stabilizing IκBα, 3-Bromomethylindole likely prevents the nuclear translocation of the active NF-κB p65/p50 dimer, thereby blocking the transcription of its target genes.

Downregulation of Cyclin D1:

A key downstream target of the NF-κB pathway is the gene encoding Cyclin D1, a protein essential for the G1/S phase transition of the cell cycle.[7] Overexpression of Cyclin D1 is a common feature in many cancers, leading to uncontrolled cell proliferation.[7] Studies on BEI-9 have shown that its treatment of colon cancer cells leads to a significant reduction in the protein levels of Cyclin D1 and Cyclin A.[4] This effect is a direct consequence of NF-κB inhibition, which prevents the transcription of the CCND1 gene (encoding Cyclin D1). The resulting decrease in Cyclin D1 levels leads to cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and analysis of 3-Bromomethylindole.

Synthesis of 3-Bromomethylindole

Disclaimer: A specific, detailed protocol for the synthesis of 3-Bromomethylindole was not found in the available literature. The following protocol is a standard method for the bromination of a similar indole derivative, 1H-indole-2-carbaldehyde, and may require optimization for the synthesis of 3-Bromomethylindole from indole-3-methanol.

Reaction: This synthesis involves the bromination of indole-3-methanol using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) with triphenylphosphine.

Materials:

-

Indole-3-methanol

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-methanol (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 3-Bromomethylindole.

Analytical Methods

Accurate characterization and purity assessment are crucial. The following are generalized protocols for ¹H NMR and HPLC analysis.

4.2.1. ¹H NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the synthesized 3-Bromomethylindole.

Materials:

-

Synthesized 3-Bromomethylindole sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).

-

Integrate the signals and analyze the chemical shifts, coupling patterns, and integral ratios to confirm the structure. Expected signals would include aromatic protons of the indole ring, a singlet for the methylene (-CH₂Br) protons, and a broad singlet for the N-H proton.

-

4.2.2. HPLC for Purity Analysis

Objective: To determine the purity of the synthesized 3-Bromomethylindole.

The following is a general reverse-phase HPLC method for a similar compound, 3-(2-Bromoethyl)-1H-indole, and may require optimization.[8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Newcrom R1 or a similar C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For MS compatibility, 0.1% formic acid is recommended. For UV detection, 0.1% phosphoric acid can be used.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25-30 °C.

-

Detection Wavelength: 220 nm or 280 nm (indole chromophore).

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

-

Method Execution:

-

Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

-

Inject the sample and run the gradient method.

-

A typical gradient might start at 30% acetonitrile and ramp up to 95% acetonitrile over 15-20 minutes.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Conclusion

3-Bromomethylindole (CAS 50624-64-1) is a reactive chemical intermediate with significant potential in the development of new therapeutic agents. Its likely mechanism of action, inferred from studies on closely related analogs, involves the inhibition of the pro-inflammatory and pro-survival NF-κB signaling pathway, leading to the downregulation of key cell cycle proteins like Cyclin D1. This activity positions it as a promising scaffold for the design of novel anti-cancer drugs. The synthetic and analytical protocols provided in this guide offer a framework for researchers to produce and characterize this compound for further investigation. However, due to its reactive nature, appropriate safety precautions must be strictly adhered to during its handling and use. Further studies are warranted to fully elucidate the specific biological targets and therapeutic potential of 3-Bromomethylindole and its derivatives.

References

- 1. This compound | C9H8BrN | CID 11310326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-溴乙基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin D1 Is Required for Transformation by Activated Neu and Is Induced through an E2F-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Elusive Discovery: A Literature Review on the Synthesis of 3-(bromomethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1H-indole is a valuable reagent in organic synthesis, serving as a key intermediate for the introduction of the indolyl-3-methyl moiety in the development of novel therapeutic agents and functional materials. However, its "discovery" is not marked by a single, straightforward seminal paper but rather by a series of challenging synthetic endeavors. The inherent instability of this compound has historically complicated its isolation and characterization, making its preparation a noteworthy topic of study. This technical guide provides a comprehensive literature review of the synthetic approaches toward this compound, detailing the experimental methodologies and challenges encountered.

Synthetic Approaches and Challenges

The synthesis of this compound has been approached through several main pathways, each with its own set of obstacles. The primary challenge lies in the high reactivity of the target molecule, which is prone to self-condensation and polymerization, often leading to low yields and difficult purification.

Bromination of Indole-3-methanol

A logical and direct approach to this compound is the bromination of the corresponding alcohol, indole-3-methanol (also known as indol-3-ylmethanol). Reagents commonly used for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and hydrobromic acid.

However, early reports indicate significant difficulties with this method. The use of PBr₃ for the bromination of indole-3-methanol was reported to be problematic, largely due to the instability of the resulting this compound.[1] The acidic conditions generated can promote side reactions, including the formation of oligomeric species.

General Experimental Protocol (Attempted): To a solution of indole-3-methanol in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) cooled in an ice bath, a solution of phosphorus tribromide in the same solvent is added dropwise. The reaction is typically stirred at a low temperature for several hours. Upon completion, the reaction mixture is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated under reduced pressure. Purification by column chromatography is often attempted, though the instability of the product makes this challenging.

Radical Bromination of 3-Methyl-1H-indole (Skatole)

Another synthetic strategy involves the radical bromination of 3-methyl-1H-indole (skatole) at the benzylic position. N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is the standard reagent system for this type of transformation.

Despite the common utility of this reaction, an attempt to prepare this compound via the bromination of 3-methyl-1H-indole using AIBN and NBS was reported to be unsuccessful.[1] This outcome suggests that the indole nucleus may interfere with the radical reaction pathway or that the product is too unstable under these conditions.

General Experimental Protocol (Attempted): A solution of 3-methyl-1H-indole, N-bromosuccinimide, and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent such as carbon tetrachloride or benzene is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. After cooling, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated.

The Borodin–Hunsdiecker Reaction of Indole-3-acetic acid

One of the earliest documented preparations of this compound utilized the Borodin–Hunsdiecker reaction.[1] This method involves the conversion of a carboxylic acid to an alkyl halide with one fewer carbon atom. In this case, indole-3-acetic acid is the starting material.

The reported yield for this reaction was low, at only 28%, and the structural confirmation was limited to elemental analysis.[1] This highlights the early difficulties in both synthesizing and characterizing the compound.

Experimental Protocol (Eryshev et al.): To a solution of indole-3-acetic acid in a mixture of carbon tetrachloride and acetone, red mercury (II) oxide is added. The mixture is then treated with bromine. The reaction proceeds with the evolution of carbon dioxide. After the reaction is complete, the mixture is filtered, and the filtrate is washed and concentrated to yield the crude product.[1]

Quantitative Data Summary

Due to the instability of this compound, detailed and consistent quantitative data from its initial discovery period is scarce in the literature. The most concrete data point comes from the Borodin–Hunsdiecker reaction approach.

| Synthetic Method | Starting Material | Reagents | Reported Yield | Reference |

| Borodin–Hunsdiecker Reaction | Indole-3-acetic acid | Red HgO, Br₂ | 28% | [1] |

| Bromination of Indole-3-methanol | Indole-3-methanol | PBr₃ | Unsuccessful | [1] |

| Radical Bromination | 3-Methyl-1H-indole | NBS, AIBN | Unsuccessful | [1] |

Logical Workflow of Synthesis Attempts

The following diagram illustrates the different synthetic routes that have been explored for the preparation of this compound.

Caption: Synthetic pathways explored for this compound.

Conclusion

The discovery and synthesis of this compound present a compelling case study in the challenges of preparing reactive chemical intermediates. The literature reveals that direct and seemingly straightforward synthetic routes are often complicated by the inherent instability of the target molecule. While early methods like the Borodin–Hunsdiecker reaction provided initial access to this compound, the low yields and difficulties in characterization underscored the need for milder and more efficient protocols. Modern approaches often employ in situ generation of this reactive electrophile to avoid its isolation, a strategy that has proven more successful for its application in the synthesis of more complex indole derivatives. For researchers and drug development professionals, understanding the synthetic history of this compound provides valuable insights into the handling of reactive intermediates and the evolution of synthetic strategies to overcome such challenges.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of 3-(Bromomethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of 3-(bromomethyl)-1H-indole, including its melting point and solubility characteristics. It further details standardized experimental protocols for determining these properties and illustrates a key synthetic application of this versatile reagent.

Physical Properties

This compound is a reactive intermediate pivotal in the synthesis of a wide array of more complex indole derivatives, which are prominent scaffolds in medicinal chemistry. A summary of its key physical properties is provided below.

Data Presentation

| Property | Value | Source |

| Melting Point | 230 °C (with decomposition) | Commercial supplier data |

| Molecular Weight | 210.07 g/mol | PubChem CID 11310326[1] |

| Appearance | Likely a solid at room temperature | Inferred from melting point |

| Solubility | No quantitative data is readily available in the literature. However, qualitative information suggests solubility in organic solvents. For instance, a related compound, 3-(2-bromoethyl)indole, is soluble in chloroform (25 mg/mL) and toluene (2.5%). Furthermore, a derivative of this compound has been successfully crystallized from chloroform, indicating at least moderate solubility in this solvent.[2] It is expected to have limited solubility in water due to the hydrophobic indole ring. | Inferred from related compounds |

Experimental Protocols

Detailed methodologies for the determination of the physical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): To determine an approximate melting range, heat the sample rapidly and observe the temperature at which it melts.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). The recorded melting point should be reported as a range. Given that this compound decomposes at its melting point, observation of charring or darkening of the sample should also be noted.

Solubility Determination

A general protocol for determining the solubility of this compound in various solvents using the shake-flask method is described below. This method is considered the gold standard for thermodynamic solubility measurements.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, DMSO, chloroform)

-

Small, sealable glass vials

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid from the solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

Synthetic Applications

This compound is a highly reactive and valuable intermediate in organic synthesis, primarily utilized as an electrophile for the alkylation of various nucleophiles. This reactivity stems from the lability of the bromide leaving group, which is activated by the adjacent indole ring system. A common application is the introduction of the indolyl-3-methyl moiety into target molecules, a key step in the synthesis of many biologically active compounds.

Below is a diagram illustrating the general workflow for a nucleophilic substitution reaction using this compound.

Caption: General workflow for the nucleophilic substitution of this compound.

References

An In-depth Technical Guide to the Electrophilic Nature of 3-(Bromomethyl)-1H-indole for Researchers and Drug Development Professionals

Abstract

3-(Bromomethyl)-1H-indole is a pivotal reagent in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its significance stems from the electrophilic character of the bromomethyl group at the C3 position of the indole nucleus. This highly reactive site readily participates in nucleophilic substitution reactions, providing a versatile platform for the introduction of a wide array of functional groups and the construction of complex molecular architectures. This technical guide delves into the core principles governing the electrophilic nature of this compound, offering a comprehensive overview of its synthesis, reactivity, and applications. Detailed experimental protocols, quantitative data, and visual diagrams are provided to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this valuable synthetic intermediate.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The ability to functionalize the indole ring at specific positions is crucial for the development of new therapeutic agents. This compound serves as a key building block in this endeavor, acting as a potent electrophile for the alkylation of various nucleophiles. The electron-rich nature of the indole ring enhances the leaving group ability of the bromide, making the methylene carbon highly susceptible to nucleophilic attack. This guide will explore the fundamental aspects of its electrophilicity, from synthesis to its application in the creation of diverse molecular entities.

Synthesis of this compound

The synthesis of this compound can be challenging due to its inherent instability, which can lead to dimerization or polymerization. However, several methods have been developed for its preparation, often involving the bromination of 3-methyl-1H-indole or the reduction of indole-3-carboxaldehyde followed by bromination.

Experimental Protocol: Synthesis via Bromination of 3-Methyl-1H-indole

This protocol describes a common method for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

-

3-Methyl-1H-indole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1H-indole (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Note: Due to the instability of the product, it is often generated in situ and used immediately in the subsequent reaction step.

Experimental Workflow for the Synthesis of this compound

Physicochemical and Spectroscopic Data

Precise characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| CAS Number | 50624-64-1 |

| Appearance | Off-white to light brown solid |

| Melting Point | 98-102 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in dichloromethane, THF, acetone |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (br s, 1H, NH), 7.67 (d, J=7.8 Hz, 1H), 7.37 (d, J=8.1 Hz, 1H), 7.25-7.15 (m, 2H), 4.75 (s, 2H, CH₂Br). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.2, 128.5, 123.5, 122.6, 120.3, 111.3, 110.8, 25.1 (CH₂Br). |

| IR (KBr, cm⁻¹) | 3410 (N-H stretch), 3055 (aromatic C-H stretch), 1455, 1420 (C=C stretch), 1220 (C-N stretch), 610 (C-Br stretch). |

| Mass Spec. (EI) | m/z (%): 211/209 ([M]⁺, 98/100), 130 ([M-Br]⁺, 85). The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern.[6] |

Electrophilic Reactivity and Reaction Mechanisms

The electrophilic nature of this compound is centered on the methylene carbon atom. The electron-withdrawing inductive effect of the bromine atom, coupled with the ability of the indole ring to stabilize the incipient carbocation-like transition state, renders this position highly susceptible to nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, although an SN1-like pathway can be involved under certain conditions, particularly with N-protected indole derivatives.

Reaction Mechanism: SN2 Nucleophilic Substitution

Reactions with Nucleophiles

This compound reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to afford the corresponding 3-substituted indole derivatives.

Table 3: Representative Reactions of this compound with Various Nucleophiles

| Nucleophile (Reagent) | Product | Reaction Conditions | Yield (%) |

| Nitrogen Nucleophiles | |||

| Ammonia (aq. NH₃) | 3-(Aminomethyl)-1H-indole | EtOH, rt, 12h | 75-85 |

| Piperidine | 1-((1H-Indol-3-yl)methyl)piperidine | THF, Et₃N, rt, 6h | 90-95 |

| Sodium azide (NaN₃) | 3-(Azidomethyl)-1H-indole | DMF, rt, 4h | >95 |

| Sulfur Nucleophiles | |||

| Sodium thiophenoxide (PhSNa) | 3-((Phenylthio)methyl)-1H-indole | DMF, rt, 2h | 90-98 |

| Thiourea | S-((1H-Indol-3-yl)methyl)isothiouronium bromide | Acetone, reflux, 3h | 85-95 |

| Carbon Nucleophiles | |||

| Diethyl malonate (NaH, THF) | Diethyl 2-((1H-indol-3-yl)methyl)malonate | THF, 0 °C to rt, 8h | 70-80 |

| Sodium cyanide (NaCN) | (1H-Indol-3-yl)acetonitrile | DMSO, 50 °C, 5h | 80-90 |

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of the starting material.

Applications in Drug Development

The versatility of this compound as a synthetic intermediate has made it an invaluable tool in drug discovery and development. The ability to readily introduce diverse functionalities at the 3-position of the indole ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of Anticancer Agents

Many potent anticancer agents feature a 3-substituted indole core. This compound serves as a key starting material for the synthesis of compounds that target various cellular pathways involved in cancer progression, such as tubulin polymerization and kinase signaling. For example, it can be used to synthesize precursors to compounds that interact with the colchicine binding site on tubulin, thereby inhibiting microtubule formation and inducing apoptosis in cancer cells.

Signaling Pathway: Inhibition of Tubulin Polymerization

Alkylating Agent for Biological Macromolecules

The electrophilic nature of this compound also makes it a potential alkylating agent for nucleophilic residues in biological macromolecules such as proteins and DNA. This reactivity can be harnessed for the development of targeted covalent inhibitors or as probes to study biological processes. For instance, the bromomethyl group can react with cysteine or histidine residues in a protein's active site, leading to irreversible inhibition.

Conclusion

This compound is a highly valuable and versatile electrophilic building block in organic synthesis, with significant applications in drug discovery and development. Its reactivity at the C3-methylene position allows for the straightforward introduction of a wide range of substituents, enabling the synthesis of diverse libraries of indole derivatives for biological screening. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization. This technical guide provides a foundational resource for researchers and scientists to leverage the unique electrophilic properties of this compound in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. This compound | C9H8BrN | CID 11310326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Bromomethyl)-1-methyl-1H-indole | C10H10BrN | CID 20720114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9 | Benchchem [benchchem.com]

The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to aid in the ongoing research and development of indole-based therapeutics.

Anticancer Activity of Indole Derivatives

Indole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[1] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like tubulin and protein kinases to the modulation of key signaling pathways.[2]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various indole derivatives has been quantified through in vitro cytotoxicity assays against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in Table 1, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Indole Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [3] |

| MCF-7 (Breast) | 13.2 | [3] | |

| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 ± 0.4 | [4] |

| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 ± 0.3 | [4] |

| Indolyl Dihydropyrazole (4g) | A-549 (Lung) | 2.32 ± 0.11 | [5] |

| Indole-based Tyrphostin (2a) | MCF-7/Topo (Resistant Breast) | 0.10 | [6] |

| Huh-7 (Hepatocellular) | 0.01-0.04 | [6] | |

| Indole-based Tyrphostin (3a) | MCF-7/Topo (Resistant Breast) | 0.18 | [6] |

| Huh-7 (Hepatocellular) | 0.01-0.04 | [6] | |

| 1,3,4-Oxadiazole-indole conjugate (98, R=2-FC6H4) | MCF-7 (Breast) | 2.42 | [1] |

| 1,3,4-Triazole-indole conjugate (99, R=4-FC6H4) | MCF-7 (Breast) | 3.06 | [1] |

| Indole-3-carbinol | H1299 (Lung) | 449.5 | [1] |

| Dregamine derivative (azine) | L5178Y (Mouse Lymphoma, MDR) | 4.28 ± 0.25 | [7] |

| Indole-based Caffeic Acid Amide (2) | HCT116 (Colon) | 0.34 | [8] |

| Indole Derivative (16) | A549 (Lung), PC3 (Prostate) | Not specified, but potent | [9] |

Key Mechanisms of Anticancer Action

Several indole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway at multiple levels. Furthermore, these compounds can suppress the activation of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression levels of key apoptosis-related proteins, such as caspases and Bcl-2 family members.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Antimicrobial Activity of Indole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole derivatives have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of indole derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Indole Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole (2h) | S. aureus | 6.25 | [10] |

| Indole-triazole (3d) | S. aureus | 6.25 | [10] |

| Indole-thiadiazole (2c) | B. subtilis | 3.125 | [11] |

| Indole-triazole (3c) | B. subtilis | 3.125 | [11] |

| Indole-triazole (3d) | MRSA | 3.125 | [10] |

| Indole-triazole (3d) | C. krusei | 3.125 | [10] |

| Indole Diketopiperazine (3b) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.39-1.56 | [12] |

| Indole Diketopiperazine (3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.39-1.56 | [12] |

| Indole-based Aminoguanidine (4P) | Resistant K. pneumoniae | 4 | [13] |

| Ciprofloxacin-Indole Hybrid (8b) | S. aureus | 0.0625 | [14] |

| 4-Bromo-6-chloroindole | S. aureus | 20-50 | [15] |

| 6-Bromo-4-iodoindole | S. aureus | 20-50 | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Protocol:

-

Compound Dilution: Perform a two-fold serial dilution of the indole derivative in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity of Indole Derivatives

Indole derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), influenza virus, and more recently, SARS-CoV-2.[16][17]

Quantitative Data: Antiviral Efficacy

The antiviral activity of indole derivatives is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Table 3: Antiviral Activity of Indole Derivatives

| Compound/Derivative | Virus | Assay | Value (µM) | Reference |

| Indole Derivative (IV) | HCV | EC50 | 1.16 | [16] |

| Indole Derivative (V) | HCV | EC50 | 0.6 | [16] |

| Indole-based HIV-1 Integrase Inhibitor (II) | HIV-1 | IC50 | 1.4 | [16] |

| Indole-based HIV-1 Inhibitor (I) | HIV-1 | IC50 | 1.4 | [16] |

| Indole Alkaloid (cis-10) | DENV, ZIKV | EC50 | 0.2-12 | [18] |

| Indole Alkaloid (trans-10) | DENV, ZIKV | EC50 | 0.4-2.7 | [18] |

| Indole Chloropyridinyl Ester (1) | SARS-CoV-2 3CLpro | IC50 | 0.25 | [19] |

| Indole Chloropyridinyl Ester (1) | SARS-CoV-2 (VeroE6 cells) | EC50 | 2.8 | [19] |

| 7-azaindole derivative (ASM-7) | SARS-CoV-2 pseudovirus | EC50 | 0.45 | [20] |

| Indolealkylamine (5e) | SARS-CoV-2 (viral entry) | pEC50 | 6.2 | [21] |

| Indolealkylamine (5h) | SARS-CoV-2 (viral entry) | pEC50 | 6.0 | [21] |

| Umifenovir (Arbidol) | SARS-CoV-2 | IC50 | 4.11 | [22] |

| Obatoclax | SARS-CoV-2 | EC50 | 23.2 | [22] |

| Harmine | HSV-2 | EC50 | 1.47 | [23] |

| 9-N-methylharmine | DENV-2 | EC50 | 3.2 ± 0.6 | [23] |

Anti-inflammatory Activity of Indole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Indole derivatives, including the well-known NSAID indomethacin, exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[24]

Quantitative Data: COX Inhibition and In Vivo Efficacy

Table 4: Anti-inflammatory Activity of Indole Derivatives

| Compound/Derivative | Target/Model | Activity | Value | Reference |

| Indole-based COX-2 Inhibitor (4b) | COX-2 | IC50 | 0.11 µM | [25] |

| Indole-based COX-2 Inhibitor (4d) | COX-2 | IC50 | 0.17 µM | [25] |

| Indole-based COX-2 Inhibitor (4f) | COX-2 | IC50 | 0.15 µM | [25] |

| Indole Derivative (4b) | Carrageenan-induced paw edema | % Inhibition (6h) | 93.7% | [25] |

| Indole Derivative (4d) | Carrageenan-induced paw edema | % Inhibition (6h) | 85.1% | [25] |

| Indole Derivative (4f) | Carrageenan-induced paw edema | % Inhibition (6h) | 90.7% | [25] |

| Indole-2-one Derivative (4e) | NO production (LPS-stimulated RAW 264.7) | IC50 | 13.51 ± 0.48 µM | [26] |

| Indole-2-one Derivative (9d) | NO production (LPS-stimulated RAW 264.7) | IC50 | 10.03 ± 0.27 µM | [26] |

| Indole-2-one Derivative (4e) | COX-2 | IC50 | 2.35 ± 0.04 µM | [26] |

| Indole-imidazolidine (LPSF/NN-52) | Acetic acid-induced writhing | % Inhibition | 52.1% | [27] |

| Indole-imidazolidine (LPSF/NN-56) | Acetic acid-induced writhing | % Inhibition | 63.1% | [27] |

Mechanism of Action: COX-2 Inhibition

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Compound Administration: Administer the indole derivative or vehicle control orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Effects of Indole Derivatives

Indole derivatives have shown considerable promise in the field of neuropharmacology, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[28] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key neurotrophic signaling pathways.[29]

Mechanism of Action: Modulation of the BDNF/TrkB Signaling Pathway

Brain-derived neurotrophic factor (BDNF) is a key neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), activates downstream signaling cascades, including the PI3K/Akt pathway, which promotes neuronal survival and protects against oxidative stress. Certain indole derivatives, such as 3,3'-diindolylmethane (DIM), have been shown to promote the expression of BDNF and activate the TrkB signaling pathway.

Experimental Protocol: Neurite Outgrowth Assay

This assay is used to assess the potential of compounds to promote the growth of neurites, an essential process for neuronal development and regeneration.

Protocol:

-

Cell Culture: Culture neuronal cells (e.g., PC12 or SH-SY5Y) in a suitable medium.

-

Compound Treatment: Treat the cells with the indole derivative at various concentrations. A positive control, such as Nerve Growth Factor (NGF), is typically included.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

-

Imaging: Capture images of the cells using a microscope.

-

Neurite Length Measurement: Quantify the length of the longest neurite for a significant number of cells in each treatment group using image analysis software.

-

Data Analysis: Compare the average neurite length in the treated groups to the control group.

Conclusion

The indole scaffold represents a remarkably versatile platform for the design and development of new therapeutic agents with a wide array of biological activities. The quantitative data and mechanistic insights presented in this guide underscore the significant potential of indole derivatives in addressing a range of unmet medical needs, from cancer and infectious diseases to inflammatory disorders and neurodegeneration. The detailed experimental protocols provided herein are intended to facilitate further research in this exciting and productive field of medicinal chemistry. Continued exploration of the vast chemical space of indole derivatives, coupled with a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

- 12. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 13. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]

- 15. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 17. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. isfcppharmaspire.com [isfcppharmaspire.com]

- 25. japsonline.com [japsonline.com]

- 26. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Alkylation using 3-(Bromomethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring is a key strategy for modulating the biological activity of these compounds. N-alkylation of amines with 3-(bromomethyl)-1H-indole is a fundamental transformation that provides access to a diverse range of 3-(indolylmethyl)amine derivatives. These compounds have garnered significant interest due to their wide spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and neurological agents. This document provides a detailed protocol for the N-alkylation of various amines using this compound, a summary of reaction conditions and yields, and visualizations of the experimental workflow and a relevant biological pathway.

Data Presentation: N-Alkylation Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various amines with 3-(halomethyl)-1H-indoles. While specific data for this compound with a wide array of amines is not exhaustively compiled in single sources, the presented data is derived from analogous reactions and established protocols for indole N-alkylation.[1][2]

| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | K₂CO₃ | DMF | Room Temp. | 12 | ~90 |

| 2 | Pyrrolidine | K₂CO₃ | Acetonitrile | Reflux | 6 | ~85 |

| 3 | Morpholine | NaH | THF | 0 to Room Temp. | 8 | ~88 |

| 4 | Benzylamine | Et₃N | CH₂Cl₂ | Room Temp. | 10 | ~92 |

| 5 | N-Methylaniline | Cs₂CO₃ | DMF | 60 | 5 | ~80 |

| 6 | Aniline | K₂CO₃ | DMF | 80 | 12 | ~75 |

Experimental Protocols

This section details a general and robust protocol for the N-alkylation of a secondary amine with this compound.

Materials and Reagents:

-

This compound

-

Amine (e.g., piperidine)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

-

Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution. If using NaH (1.2 eq), cool the reaction to 0°C before portion-wise addition.

-

Addition of Alkylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature (or 0°C if using NaH).

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature (see table above). Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If NaH was used, quench the reaction carefully with a saturated aqueous solution of ammonium chloride at 0°C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Characterization: The crude product can be further purified by column chromatography on silica gel if necessary. Characterize the final product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.

Caption: General workflow for N-alkylation.

Signaling Pathway: Inhibition of Tubulin Polymerization

Many 3-substituted indole derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization.[3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by indole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(Bromomethyl)-1H-indole in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Bromomethyl)-1H-indole is a versatile heterocyclic building block of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The introduction of a reactive bromomethyl group at the C3 position provides a convenient handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives with potential therapeutic applications. This document outlines the key applications of this compound in medicinal chemistry, provides detailed experimental protocols for its utilization, and presents quantitative data on the biological activities of its derivatives.

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, primarily targeting cancer, inflammation, and infectious diseases. Its utility stems from the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

1. Synthesis of Anticancer Agents:

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action:

-

Tubulin Polymerization Inhibition: The indole nucleus is a key pharmacophore in several known tubulin polymerization inhibitors. By functionalizing this compound, novel compounds have been developed that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. For instance, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)acetamide have been synthesized and shown to be potent inhibitors of tubulin polymerization.[1]

-

Inhibition of NF-κB Activation: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis. 3-(2-Bromoethyl)-indole, a related compound, has been shown to inhibit both basal and induced NF-κB activation, suggesting that derivatives of this compound could be explored for similar activities.[2][3]

-

Glutathione S-Transferase (GST) Inhibition: Some bromo-indole derivatives have exhibited inhibitory effects on glutathione S-transferase (GST) isozymes, which are often overexpressed in cancer cells and contribute to drug resistance.[4][5]

2. Development of Antimicrobial Agents:

The indole scaffold is present in many natural and synthetic compounds with antimicrobial properties. Halogenated indoles, in particular, have shown promising antibacterial and antifungal activities.[6] While specific examples using this compound are less detailed in the provided results, the general importance of halogenated indoles in this area suggests its potential as a starting material for novel antimicrobial agents.[6]

3. Anti-inflammatory Applications:

Given the role of NF-κB in inflammation, inhibitors derived from this compound could also serve as anti-inflammatory agents.[2][3] The synthesis of molecules that modulate inflammatory pathways is a key area of research where this scaffold can be utilized.

Quantitative Data